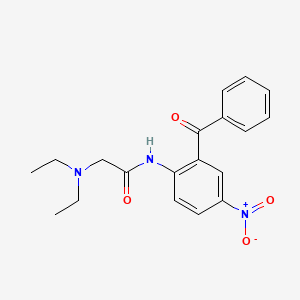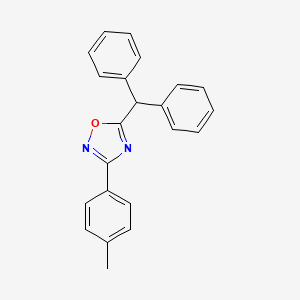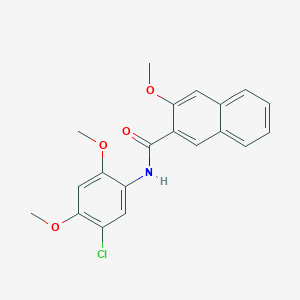
N~1~-(2-benzoyl-4-nitrophenyl)-N~2~,N~2~-diethylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2-benzoyl-4-nitrophenyl)-N~2~,N~2~-diethylglycinamide, also known as benzoyl nitrophenyl ether (BzNPE), is a chemical compound that has gained attention in scientific research due to its potential applications in biochemical and physiological studies. BzNPE is a photolabile protecting group that can be used to release bioactive molecules upon exposure to light.
Mechanism of Action
The mechanism of action of BzNPE involves the photochemical cleavage of the N~1~-(2-benzoyl-4-nitrophenyl)-N~2~,N~2~-diethylglycinamide-nitrophenyl ether bond upon exposure to light. The cleavage results in the release of the protected bioactive molecule and the formation of a nitroso compound. The nitroso compound can undergo further reactions, such as reduction or oxidation, depending on the experimental conditions.
Biochemical and Physiological Effects
BzNPE has been shown to have minimal effects on biochemical and physiological processes in vitro and in vivo. However, the cleavage of BzNPE can lead to changes in the activity or function of the released bioactive molecule. For example, the cleavage of BzNPE from a peptide can result in changes in its binding affinity or enzymatic activity.
Advantages and Limitations for Lab Experiments
BzNPE has several advantages for lab experiments, including its photolability, ease of synthesis, and compatibility with a wide range of bioactive molecules. However, BzNPE also has some limitations, such as its susceptibility to photodegradation and the need for specific light sources for cleavage. Additionally, the release of the bioactive molecule from BzNPE can be influenced by experimental conditions, such as pH and temperature.
Future Directions
There are several future directions for the use of BzNPE in scientific research. One potential application is the development of BzNPE-based photoactivatable drugs or therapeutics. BzNPE can also be used to study the dynamics of protein-protein interactions or membrane receptor signaling pathways. Additionally, the synthesis of new BzNPE derivatives with improved photolability or stability could lead to new applications in biochemical and physiological studies.
Conclusion
In conclusion, BzNPE is a photolabile protecting group that has gained attention in scientific research due to its potential applications in biochemical and physiological studies. BzNPE can be synthesized through a multi-step process, and its mechanism of action involves the photochemical cleavage of the N~1~-(2-benzoyl-4-nitrophenyl)-N~2~,N~2~-diethylglycinamide-nitrophenyl ether bond upon exposure to light. BzNPE has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research. Overall, BzNPE is a valuable tool for the study of bioactive molecules and their interactions.
Synthesis Methods
BzNPE can be synthesized through a multi-step process that involves the reaction of 2-nitroN~1~-(2-benzoyl-4-nitrophenyl)-N~2~,N~2~-diethylglycinamide chloride with diethylglycine, followed by the reduction of the nitro group to an amino group, and finally, the reaction of the resulting compound with this compound chloride. The final product, BzNPE, is a yellow crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane.
Scientific Research Applications
BzNPE has been used in various scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and ligand-receptor interactions. BzNPE can be attached to a bioactive molecule, such as a peptide or a small molecule, to protect it from degradation or unwanted interactions. Upon exposure to light, BzNPE can be cleaved, releasing the bioactive molecule and allowing it to interact with its target.
properties
IUPAC Name |
N-(2-benzoyl-4-nitrophenyl)-2-(diethylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-3-21(4-2)13-18(23)20-17-11-10-15(22(25)26)12-16(17)19(24)14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYVIPZWIMYSQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1-methyl-1H-benzimidazole](/img/structure/B4900614.png)
![3-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4900622.png)

![2-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4900635.png)

![ethyl 2-methyl-5-oxo-1-phenyl-4-{[3-(trifluoromethyl)phenyl]amino}-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B4900670.png)
![2-(2-methylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B4900683.png)

![1-[(1-{[6-(isobutylamino)-3-pyridinyl]carbonyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B4900687.png)

![[1-[3-(2-chlorophenyl)propanoyl]-4-(2-phenylethyl)-4-piperidinyl]methanol](/img/structure/B4900699.png)